molecular formula C7H9NO B14518390 Hepta-2,4,6-trienamide CAS No. 62409-12-5

Hepta-2,4,6-trienamide

Cat. No.: B14518390
CAS No.: 62409-12-5
M. Wt: 123.15 g/mol
InChI Key: RDRXKIQDFFGAQA-UHFFFAOYSA-N
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Description

Hepta-2,4,6-trienamide is an unsaturated amide characterized by a conjugated triene backbone (three alternating double bonds) linked to an amide functional group. It is notably found as a structural motif in natural products such as asukamycin, a secondary metabolite with antibiotic properties . The compound’s reactivity is influenced by the electron-withdrawing nature of the amide group and the electron-rich triene system, making it a subject of interest in synthetic chemistry and drug design.

Properties

CAS No.

62409-12-5

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

hepta-2,4,6-trienamide

InChI

InChI=1S/C7H9NO/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H2,8,9)

InChI Key

RDRXKIQDFFGAQA-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,4,6-trienamide typically involves the reaction of hepta-2,4,6-trienoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions: Hepta-2,4,6-trienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hepta-2,4,6-trienoic acid or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to hepta-2,4,6-trienamine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Hepta-2,4,6-trienoic acid.

    Reduction: Hepta-2,4,6-trienamine.

    Substitution: Various substituted hepta-2,4,6-trienamides.

Scientific Research Applications

Hepta-2,4,6-trienamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of hepta-2,4,6-trienamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of hepta-2,4,6-trienamide with analogous compounds, focusing on structural features, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Conjugation System Notable Applications/Properties
This compound C₇H₉NO Amide, conjugated triene Extended π-conjugation Antibiotic precursor (asukamycin)
2-Hexenamide (6-chloro-3,4,4,5,5,6,6-heptafluoro-N-(2-methylphenyl)) C₁₃H₁₀ClF₇NO Halogenated alkene, amide Localized double bond Potential agrochemical intermediate
(2R)-2-(N-methylhexanamido)-N-(2,4,4-trimethylpentan-2-yl)heptanamide C₂₂H₄₄N₂O₂ Branched alkyl chains, methylamide No conjugation Surfactant or lipid membrane studies

Electronic and Reactivity Differences

Conjugation Effects: this compound exhibits extended π-conjugation, enabling charge delocalization and UV/Vis absorption in higher wavelengths compared to non-conjugated amides like (2R)-2-(N-methylhexanamido)-N-(2,4,4-trimethylpentan-2-yl)heptanamide . In contrast, halogenated derivatives like 2-hexenamide (6-chloro-3,4,4,5,5,6,6-heptafluoro-N-(2-methylphenyl)) show reduced conjugation due to electron-withdrawing fluorine substituents, which polarize the double bond and limit resonance .

Amide Group Influence :

  • The amide group in this compound enhances stability via resonance but reduces nucleophilicity at the carbonyl carbon.
  • Halogenated amides (e.g., the heptafluoro derivative in ) exhibit increased electrophilicity due to inductive effects from halogens, making them more reactive in substitution reactions.

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